N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide
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Overview
Description
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, benzoxazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the inhA enzyme . The compound’s antimicrobial and anticancer activities are likely due to its ability to interfere with essential biological pathways in microorganisms and cancer cells .
Comparison with Similar Compounds
N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide can be compared with other benzoxazole derivatives, such as:
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds exhibit significant antibacterial activity.
2-Phenyl benzoxazole sulfonamide: This compound has shown potential antitubercular activity by inhibiting the ENR enzyme.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromonaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O3/c25-19-8-4-5-15-16(19)6-3-7-17(15)23(29)26-14-11-12-21(28)18(13-14)24-27-20-9-1-2-10-22(20)30-24/h1-13,28H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFZQLWFHWRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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